
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) is an organotin compound that features a fluorene core substituted with dioctyl groups and trimethylstannane groups at the 2,7-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) typically involves the reaction of 9,9-dioctylfluorene with trimethyltin chloride. The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The general reaction scheme is as follows:
Starting Materials: 9,9-Dioctylfluorene and trimethyltin chloride.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Anhydrous toluene or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as halides or organometallic reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organohalides.
Major Products Formed
Substitution Reactions: New organotin compounds with different functional groups.
Oxidation Reactions: Fluorenone derivatives.
Coupling Reactions: Extended conjugated systems or polymers.
科学研究应用
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) in its applications involves its ability to participate in various chemical reactions due to the presence of the trimethylstannane groups. These groups can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures. The fluorene core provides a rigid and conjugated framework that contributes to the electronic properties of the resulting materials.
相似化合物的比较
Similar Compounds
(9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester): Used in similar applications for the synthesis of conjugated polymers.
(9,9-Dioctyl-2,7-dibromofluorene): Another precursor for the synthesis of polymer semiconductors.
(9,9-Dihexyl-2,7-dibromofluorene): Similar structure with hexyl groups instead of octyl groups.
Uniqueness
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) is unique due to the presence of trimethylstannane groups, which provide distinct reactivity compared to boronic acid or bromide derivatives. This allows for different types of chemical transformations and applications in materials science and organic electronics.
属性
分子式 |
C35H58Sn2 |
|---|---|
分子量 |
716.3 g/mol |
IUPAC 名称 |
(9,9-dioctyl-7-trimethylstannylfluoren-2-yl)-trimethylstannane |
InChI |
InChI=1S/C29H40.6CH3.2Sn/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29;;;;;;;;/h13-14,19-22H,3-12,17-18,23-24H2,1-2H3;6*1H3;; |
InChI 键 |
IZXSFGHJQYILFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)[Sn](C)(C)C)C3=C1C=C(C=C3)[Sn](C)(C)C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


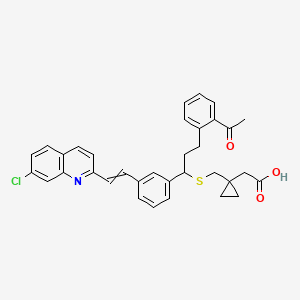

![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
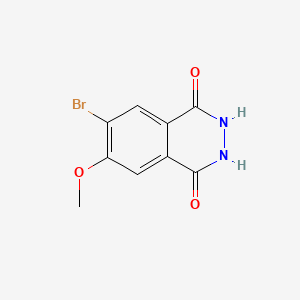
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
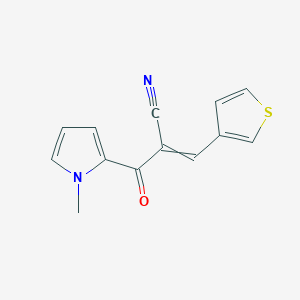
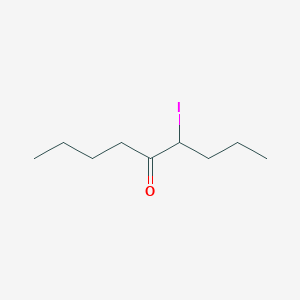
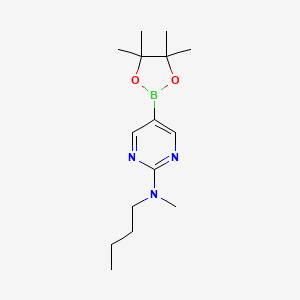

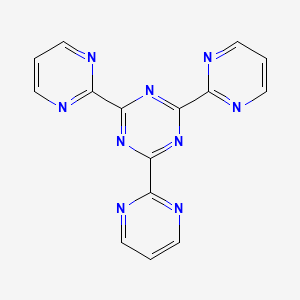
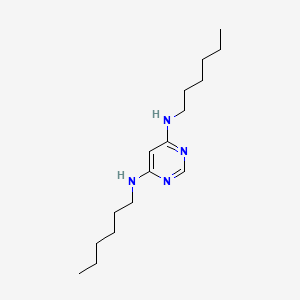
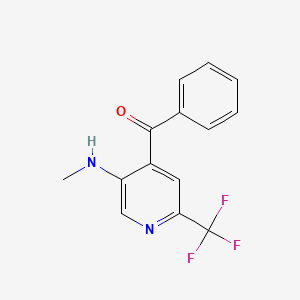
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
